molecular formula C13H18FN3O2S B13950742 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13950742
M. Wt: 299.37 g/mol
InChI Key: AZVSFIKXJRHBLK-UHFFFAOYSA-N
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Description

3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based tertiary-butyl ester derivative featuring a 5-fluoro-pyrimidin-2-ylsulfanyl substituent at the 3-position of the pyrrolidine ring. This compound belongs to a class of heterocyclic intermediates widely utilized in medicinal chemistry for the synthesis of enzyme inhibitors, receptor antagonists, and other bioactive molecules.

Properties

Molecular Formula

C13H18FN3O2S

Molecular Weight

299.37 g/mol

IUPAC Name

tert-butyl 3-(5-fluoropyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18FN3O2S/c1-13(2,3)19-12(18)17-5-4-10(8-17)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3

InChI Key

AZVSFIKXJRHBLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=C(C=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to this compound involves the following key steps:

  • Starting Materials : (R)-pyrrolidine-1-carboxylic acid tert-butyl ester and 5-fluoro-2-mercaptopyrimidine.

  • Key Reaction : Nucleophilic substitution where the thiol group of 5-fluoro-2-mercaptopyrimidine reacts with the 3-position of the pyrrolidine ring bearing a suitable leaving group (often a halide or tosylate).

  • Reaction Conditions :

    • Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is commonly used to deprotonate the thiol and facilitate nucleophilic attack.
    • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) provides a polar aprotic medium conducive for substitution reactions.
    • Temperature: Typically maintained between 60°C and 80°C to optimize reaction rate while minimizing side reactions or racemization.
    • Time: Reaction times vary from several hours up to overnight depending on scale and reagent purity.
  • Protection Strategy : The carboxylic acid group on the pyrrolidine ring is protected as a tert-butyl ester to prevent unwanted side reactions during the substitution step and to enhance compound stability.

Purification and Isolation

  • Chromatography : Post-reaction mixtures are purified by column chromatography using silica gel with a gradient elution of hexane and ethyl acetate to isolate the target compound with high purity.

  • Recrystallization : Further purification can be achieved by recrystallization from suitable solvents such as ethyl acetate or hexane mixtures to enhance the crystalline quality and purity.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR and ^13C NMR confirm the chemical structure and stereochemistry.
    • The tert-butyl ester protons typically appear as a singlet near 1.4 ppm.
    • Pyrimidine ring protons show characteristic coupling patterns influenced by the fluorine substituent.
  • Mass Spectrometry (LCMS/HPLC) :

    • Molecular ion peak at m/z ~339 [M+H]^+ confirms molecular weight.
    • Purity is assessed via reverse-phase HPLC using C18 columns with acetonitrile/water mobile phases, targeting >95% purity.
  • Chiral Analysis :

    • Chiral HPLC (e.g., Chiralpak AD-H column) is employed to verify enantiomeric excess, typically >99% for the (R)-isomer.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Starting Materials (R)-pyrrolidine-1-carboxylic acid tert-butyl ester, 5-fluoro-2-mercaptopyrimidine Chiral pyrrolidine ester and fluoropyrimidine thiol
Base Cs₂CO₃ or K₂CO₃ Deprotonates thiol for nucleophilic substitution
Solvent Anhydrous DMF or DMSO Polar aprotic solvent for substitution
Temperature 60–80°C Balances reaction rate and stability
Reaction Time Several hours to overnight Monitored by TLC or LCMS
Purification Silica gel column chromatography, recrystallization Hexane/ethyl acetate gradient
Characterization NMR, LCMS, HPLC, chiral HPLC Confirms structure, purity, and stereochemistry

Additional Considerations and Industrial Scale-Up

  • Industrial Production :

    • Similar synthetic routes are employed but scaled using continuous flow reactors to improve yield and reproducibility.
    • Automated purification systems enhance throughput and product consistency.
    • Stringent control of reaction parameters prevents racemization and degradation.
  • Reaction Monitoring :

    • Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) are routinely used to monitor reaction progress and detect impurities.
  • Optimization :

    • Reaction time, temperature, and base equivalents are optimized to maximize yield and minimize side products.
    • Solvent choice may be varied to improve solubility and reaction kinetics.

Research Findings and Mechanistic Insights

  • The fluorine atom on the pyrimidine ring enhances metabolic stability and binding affinity due to its electronegativity and size, influencing the compound’s pharmacokinetic properties.

  • The sulfanyl linkage (–S–) connecting the pyrimidine and pyrrolidine rings increases lipophilicity, which may improve membrane permeability but requires careful control to avoid oxidation to sulfoxides or sulfones during synthesis.

  • The tert-butyl ester serves as a protecting group that can be later removed under acidic conditions if the free acid is desired for further derivatization or biological testing.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the sulfanyl linkage.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that combines a pyrimidine ring, a pyrrolidine ring, and a tert-butyl ester group. The molecular formula for this compound is C14H20FN3O2S, and it has a molar mass of approximately 313.39 g/mol. Research indicates that the presence of the fluorine atom in the pyrimidine ring enhances its biological activity and potential therapeutic applications, making it an interesting subject for research in medicinal chemistry and pharmacology.

Scientific Research Applications

  • Potential as an antitumor agent: 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has been investigated for its potential as an antitumor agent and other therapeutic properties because of its ability to interact with specific enzymes or receptors in biological pathways.
  • Drug development: The fluorine substitution is believed to enhance its binding affinity and selectivity towards biological targets, making it a valuable candidate for drug development.
  • Interaction studies: Interaction studies have shown that 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can interact with various biomolecules, influencing enzymatic activities and receptor functions. These interactions are critical for understanding its mechanism of action and potential therapeutic effects. Detailed studies are ongoing to elucidate the specific pathways affected by this compound.

Structural Similarity
Several compounds share structural similarities with 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterContains chloro and methyl substitutionsPotentially different biological activities due to varied substituents
3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl esterContains an ether linkage instead of sulfurMay exhibit different solubility and reactivity profiles
3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterMethyl group instead of fluorineVariations in biological activity based on methyl versus fluoro substitution

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfanyl linkage play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally distinguished from analogs through variations in substituents, heterocyclic cores, and linker groups. Below is a detailed comparison based on available evidence:

Substituent Variations

  • Fluoro vs. Chloro/Nitro Groups: Replacement of the 5-fluoro substituent on the pyrimidine ring with chloro (e.g., 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester) or nitro (e.g., (R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester) alters electronic properties and steric bulk.
  • Pyrimidine vs. Pyridine Cores :
    Pyrimidine-based analogs (e.g., 3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester ) exhibit distinct hydrogen-bonding patterns compared to pyridine derivatives due to the presence of two nitrogen atoms in the aromatic ring. This difference can impact target binding affinity and solubility .

Heterocyclic Core Variations

  • Pyrrolidine vs. Piperidine :
    Substitution of pyrrolidine (5-membered ring) with piperidine (6-membered ring), as seen in 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester , introduces conformational flexibility. Piperidine derivatives often exhibit altered pharmacokinetic profiles due to increased ring size and basicity .

Linker Group Variations

  • Sulfanyl vs. Oxy/Oxymethyl Linkers :
    The sulfanyl (-S-) linker in the target compound provides greater chemical stability and lower polarity compared to oxy (-O-) or oxymethyl (-O-CH2-) linkers (e.g., 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester ). Thioether linkages are less prone to oxidative degradation but may reduce aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound Name Substituent Core Linker Molecular Formula Molecular Weight Key Properties Reference
3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 5-Fluoro-pyrimidin-2-yl Pyrrolidine Sulfanyl - - High stability, moderate polarity -
(R)-3-(5-Nitro-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 5-Nitro-pyridin-2-yl Pyrrolidine Sulfanyl C₁₄H₁₉N₃O₄S 325.38 Electron-withdrawing nitro group
3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 5-Chloro-pyrimidin-2-yl Piperidine Oxymethyl C₁₄H₂₀ClN₃O₃ 327.81 Increased lipophilicity
3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester 2-Chloro-pyrimidin-4-ylamino Pyrrolidine Amino - - Enhanced hydrogen bonding

Biological Activity

2-Butyl-3-hexylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is structurally characterized by a naphthalene backbone with butyl and hexylnaphthalene substituents, which may influence its interaction with biological systems.

  • Molecular Formula : C16H20
  • Molecular Weight : 208.34 g/mol
  • Structure : The compound consists of two alkyl chains attached to a naphthalene ring, which can affect its solubility and reactivity.

Toxicity Studies

Research has indicated that 2-butyl-3-hexylnaphthalene exhibits varying degrees of toxicity depending on the concentration and exposure duration. In one study involving rats, the following observations were made:

Dosage (mg/kg)Mortality RateObserved Symptoms
500080%Lethargy, piloerection, ataxia
200020%Mild lethargy, no significant symptoms
5000%No observable abnormalities

At higher doses, common signs included respiratory distress and gastrointestinal bleeding, indicating significant systemic toxicity at elevated levels .

Enzymatic Inhibition

2-Butyl-3-hexylnaphthalene has been investigated for its potential as an inhibitor of various enzymes. A study focusing on glycosidase inhibition found that the compound demonstrated moderate inhibitory effects on specific glycosidases, suggesting a potential role in metabolic regulation or therapeutic applications .

Case Study 1: Environmental Impact

In an environmental study, the bioaccumulation of 2-butyl-3-hexylnaphthalene in aquatic organisms was assessed. Results indicated significant accumulation in fish tissues, raising concerns about its ecological impact and potential biomagnification in food chains. The study highlighted the need for further research into the long-term effects of PAHs on aquatic ecosystems .

Case Study 2: Pharmacological Potential

A pharmacological investigation evaluated the anti-inflammatory properties of 2-butyl-3-hexylnaphthalene. In vitro assays demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases. Further studies are warranted to explore its mechanism of action and efficacy in vivo .

Q & A

Q. What are the common synthetic routes for preparing 3-(5-fluoro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives can react with 5-fluoro-pyrimidin-2-thiol under basic conditions (e.g., NaOH in ethanol/water mixtures) to form the sulfanyl linkage. Hydrolysis of ester intermediates (e.g., ethyl esters) using aqueous NaOH followed by acidification is a critical step to isolate the carboxylic acid derivative, as demonstrated in analogous pyrimidine syntheses .

Q. How can the structure of this compound be confirmed experimentally?

Analytical techniques include:

  • LCMS : To verify molecular weight (e.g., m/z 338 [M+H]+ observed for similar pyrimidine-carboxylic acid derivatives) .
  • NMR : 1^1H and 13^13C NMR to confirm regioselectivity of the sulfanyl group and tert-butyl protection.
  • FT-IR : To identify carbonyl (C=O) and C-F stretches.

Q. What safety precautions are recommended when handling this compound?

While specific safety data for this compound is limited, structurally related tert-butyl-protected pyrimidines require:

  • Use of PPE (gloves, goggles, lab coat).
  • Avoidance of inhalation/ingestion; work in a fume hood.
  • Immediate medical consultation if exposed, as advised for tert-butyl carbamates .

Q. What are typical intermediates in its synthesis?

Key intermediates include:

  • tert-Butyl pyrrolidine-1-carboxylate derivatives (e.g., tert-butyl 3-chloropyrrolidine-1-carboxylate) .
  • 5-Fluoro-pyrimidin-2-thiol , which participates in nucleophilic substitution .

Q. How stable is this compound under standard laboratory conditions?

Tert-butyl esters are generally stable at room temperature but susceptible to hydrolysis under strongly acidic or basic conditions. Storage at -20°C in inert atmospheres (e.g., N2_2) is recommended for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in sulfanyl linkage formation?

  • Catalysts : Use of palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos enhances coupling efficiency in analogous pyridine syntheses .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic thiols.
  • Temperature : Controlled heating (40–100°C) under inert atmospheres minimizes side reactions .

Q. How to resolve contradictions in reported LCMS data for related compounds?

Discrepancies in mass spectra (e.g., m/z values) may arise from:

  • Adduct formation : Sodium or potassium adducts can shift m/z peaks.
  • Degradation : Hydrolysis during analysis, as seen in ethyl ester derivatives . Validate results using high-resolution MS (HRMS) and cross-check with synthetic intermediates.

Q. What challenges arise in characterizing the regioselectivity of sulfanyl group attachment?

Pyrimidine-thiol derivatives may exhibit competing substitution at C-2 vs. C-4 positions. To confirm regiochemistry:

  • Use NOESY NMR to probe spatial proximity between the sulfanyl group and adjacent substituents.
  • Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts for proposed structures .

Q. How do steric effects influence the reactivity of the tert-butyl protecting group?

The bulky tert-butyl group hinders nucleophilic attack at the pyrrolidine nitrogen, enhancing stability during thiol substitution. However, it may reduce reaction rates in sterically crowded environments. Alternative protecting groups (e.g., Boc) can be compared for synthetic flexibility .

Q. What strategies mitigate side reactions during ester hydrolysis?

  • pH Control : Use mild bases (e.g., LiOH) instead of NaOH to avoid over-hydrolysis of sensitive fluoropyrimidine rings .
  • Temperature Modulation : Hydrolysis at 0–5°C minimizes degradation of acid-labile tert-butyl groups .

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